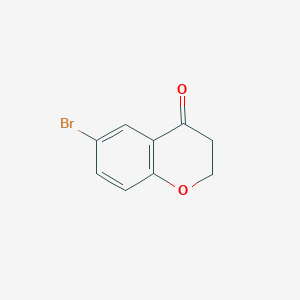

6-Bromochroman-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLPVOXSUCCZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400710 | |

| Record name | 6-bromochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49660-57-3 | |

| Record name | 6-bromochroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromochroman-4-one (CAS: 49660-57-3): A Technical Guide for Advanced Chemical Synthesis

Introduction: The Strategic Importance of 6-Bromochroman-4-one in Modern Drug Discovery

This compound is a heterocyclic building block belonging to the chromanone class of compounds, which are characterized by a benzopyranone structure.[1] Its strategic importance in medicinal chemistry and drug development arises from the convergence of a privileged scaffold—the chroman-4-one core—and a versatile reactive handle, the bromine atom at the 6-position. The chromanone framework is a significant structural entity found in a wide array of natural products and synthetic compounds exhibiting remarkable biological and pharmaceutical activities.[2] The presence of the bromine atom not only modulates the electronic properties and lipophilicity of the molecule but also serves as a key site for synthetic diversification, particularly through modern cross-coupling methodologies.[3][4]

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic characterization, reactivity, and its applications as a pivotal intermediate in the construction of complex, biologically active molecules.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source(s) |

| CAS Number | 49660-57-3 | [1][5][6][7] |

| Molecular Formula | C₉H₇BrO₂ | [1][5][6][7] |

| Molecular Weight | 227.06 g/mol | [1][6] |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 77-83 °C | [5][7] |

| IUPAC Name | 6-bromo-2,3-dihydrochromen-4-one | [5][8] |

| Synonyms | 6-Bromo-4-chromanone, 6-bromo-2,3-dihydro-4H-chromen-4-one | [1][7] |

| Solubility | Soluble in common organic solvents. | [1] |

Synthesis and Mechanistic Insights: The Intramolecular Friedel-Crafts Approach

The most direct and industrially relevant synthesis of this compound is achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(4-bromophenoxy)propanoic acid.[9] This acid-catalyzed cyclization is a robust and efficient method for forming the chromanone ring system.

Reaction Scheme:

Caption: Synthesis of this compound via acid-catalyzed cyclization.

Detailed Experimental Protocol

-

Reagents and Equipment:

-

3-(4-Bromophenoxy)propanoic acid

-

Concentrated sulfuric acid (or Polyphosphoric Acid - PPA)

-

Ice water

-

Ethanol (for recrystallization)

-

Magnetic stirrer, round-bottom flask, ice bath, filtration apparatus

-

-

Procedure:

-

To a suitable volume of concentrated sulfuric acid at room temperature, slowly add 3-(4-bromophenoxy)propanoic acid (1.0 equivalent) with continuous stirring. The addition should be portion-wise to control any exotherm.[9]

-

Continue stirring the mixture at room temperature for approximately 1 hour to ensure complete cyclization.[9]

-

Once the reaction is complete, carefully pour the reaction mixture onto a sufficient amount of ice water. This will precipitate the product and quench the reaction.[9]

-

A white solid of crude this compound will precipitate out of the aqueous solution.[9]

-

Collect the solid by vacuum filtration and wash it with cold water to remove any residual acid.

-

Dry the crude product in air.[9]

-

For purification, recrystallize the crude solid from ethanol to yield pure this compound as a white solid. A reported yield for this process is approximately 64%.[9]

-

Causality and Mechanistic Discussion

The success of this synthesis hinges on the principles of electrophilic aromatic substitution. Polyphosphoric acid (PPA) or concentrated sulfuric acid acts as both the solvent and the catalyst.[4][10] The acid protonates the carboxylic acid moiety of the starting material, which, upon loss of water, forms a highly electrophilic acylium ion.

Caption: Key mechanistic steps in the Friedel-Crafts cyclization.

The tethered bromo-substituted benzene ring is positioned favorably to act as the nucleophile. The ortho position to the ether linkage is activated and attacks the acylium ion, leading to the formation of the six-membered heterocyclic ring. Subsequent deprotonation re-establishes the aromaticity of the benzene ring, yielding the final this compound product. The bromine atom at the para-position to the ether linkage directs the cyclization to the ortho position, resulting in the desired product with high regioselectivity.

Spectroscopic Characterization

While a complete, publicly available experimental dataset is not consistently found in the literature, the spectroscopic features of this compound can be reliably predicted based on its structure and data from analogous compounds.[5]

¹H and ¹³C NMR Spectroscopy (Predicted)

The following are predicted chemical shifts (δ) in ppm, assuming a standard deuterated solvent like CDCl₃.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~4.6 | t | 2H | -O-CH₂- |

| H-3 | ~2.9 | t | 2H | -CH₂-C=O |

| H-8 | ~6.9 | d | 1H | Ar-H |

| H-7 | ~7.5 | dd | 1H | Ar-H |

| H-5 | ~7.9 | d | 1H | Ar-H |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C-2 | ~67 | -O-CH₂- |

| C-3 | ~45 | -CH₂-C=O |

| C-4 | ~189 | C=O |

| C-4a | ~121 | Ar-C (quaternary) |

| C-5 | ~129 | Ar-CH |

| C-6 | ~117 | Ar-C-Br |

| C-7 | ~138 | Ar-CH |

| C-8 | ~119 | Ar-CH |

| C-8a | ~160 | Ar-C-O |

-

Interpretation Rationale:

-

In the ¹H NMR spectrum, the methylene protons at C-2 and C-3 are expected to appear as triplets due to coupling with each other. The protons on the aromatic ring will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

In the ¹³C NMR spectrum, the carbonyl carbon (C-4) will be the most downfield signal. The carbon bearing the bromine (C-6) will be shielded relative to the other aromatic carbons due to the heavy atom effect.

-

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O (ketone) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-Alkyl ether C-O stretch |

| ~820 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |

| ~600-500 | Medium | C-Br stretch |

The most prominent and diagnostic peak will be the strong absorbance around 1680 cm⁻¹ corresponding to the conjugated ketone carbonyl group.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, this compound would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

-

Expected M⁺ peaks: m/z 226 and 228.

-

Key Fragmentation: Expect fragmentation patterns typical of chromanones, including cleavage of the heterocyclic ring.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two primary features: the chromanone core and the C-6 bromine atom.

Reactions at the Chromanone Core

The carbonyl group at the 4-position can undergo standard ketone chemistry, such as reduction to the corresponding alcohol using reagents like sodium borohydride (NaBH₄). The adjacent methylene group at C-3 can be functionalized following enolate formation.

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this molecule lies in the reactivity of the C-Br bond. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 6-position.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling of this compound.

-

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. Reacting this compound with various aryl or heteroaryl boronic acids (or their esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can generate a library of 6-aryl-chroman-4-ones.[2][11][12] This is a cornerstone strategy in structure-activity relationship (SAR) studies.

-

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties by coupling with terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst.

-

Buchwald-Hartwig Amination: This enables the formation of C-N bonds, providing access to 6-amino-chroman-4-one derivatives.

Applications in Drug Discovery and Bioactive Molecule Synthesis

The chroman-4-one scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This compound serves as a key starting material for accessing novel derivatives with a range of potential therapeutic applications.

-

Sirtuin Inhibitors: Substituted chroman-4-one derivatives have been synthesized and evaluated as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases and other age-related disorders.[13] The ability to systematically modify the 6-position of the scaffold via cross-coupling of this compound is critical for optimizing potency and selectivity.

-

BRD4 Inhibitors: The chromone scaffold, closely related to chromanone, has been used to develop potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target for anti-inflammatory therapeutics. This compound provides a versatile entry point for creating libraries of compounds to screen against such targets.

-

General Pharmaceutical Intermediates: The compound is widely used as an intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders and potential anticancer agents.[3][14][15]

Conclusion

This compound is a high-value chemical intermediate that combines a biologically relevant core with a synthetically versatile functional group. Its straightforward synthesis via intramolecular Friedel-Crafts acylation and the predictable reactivity of its bromine atom make it an indispensable tool for medicinal chemists. The ability to employ this building block in robust palladium-catalyzed cross-coupling reactions opens the door to the rapid generation of diverse chemical libraries, accelerating the discovery and optimization of new therapeutic agents. As the demand for novel, selective, and potent small molecule drugs continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery programs.

References

- Oakwood Chemical. This compound.

- He, L., & You, Q. (2002). USE OF POLYPHOSPHORIC ACID IN THE HYDROLYSIS OF CHROMONE ESTERS.

- Reagent. 6-Bromoisochroman-4-one.

- PubChem. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one.

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3568–3579.

- ResearchGate. Scheme 3: Suzuki-couplings of 4-bromo-6H-1,2-oxazines.

- Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.

- Wikipedia. Friedel–Crafts reaction.

- NROChemistry. Friedel-Crafts Reactions.

- Shaikh, J. U., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473.

- ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry.

- RSC Publishing. Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry.

- Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.

- ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. (2022).

- PubMed Central. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021).

- Gabbutt, C. D., et al. (1995). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of Chemical Research, Synopses, (10), 404-405.

- PubChem. 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one.

- PubChem. 6-Bromo-4-ethoxycoumarin.

- SpringerLink. Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP)

- ResearchGate.

- PubMed Central. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach.

- PubMed Central. Drug Discovery Targeting Bromodomain-Containing Protein 4.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 4197451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Bromo-2,3-dihydro-4H-chromen-4-one | 49660-57-3 [chemicalbook.com]

- 10. ccsenet.org [ccsenet.org]

- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 14. atlantis-press.com [atlantis-press.com]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 6-Bromochroman-4-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 6-Bromochroman-4-one, a key heterocyclic intermediate in medicinal chemistry and drug development. The chroman-4-one scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] This document details the compound's fundamental properties, including its formal IUPAC nomenclature and physicochemical characteristics. It offers a detailed, field-proven protocol for its synthesis via electrophilic bromination, explaining the underlying mechanistic principles. Furthermore, this guide explores the compound's spectroscopic profile for analytical characterization and discusses its critical role as a versatile building block, particularly in the synthesis of compound libraries for structure-activity relationship (SAR) studies through palladium-catalyzed cross-coupling reactions.[1] A case study on its application in the development of selective enzyme inhibitors is presented to illustrate its practical utility for researchers, chemists, and professionals in the pharmaceutical sciences.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the cornerstone of all subsequent research and development. This section establishes the formal nomenclature and key physical and chemical data for this compound.

IUPAC Naming and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 6-bromo-2,3-dihydrochromen-4-one .[2] It is commonly referred to by its semi-systematic name, this compound. Researchers may also encounter it under various synonyms in chemical databases and supplier catalogs.

Chemical Structure

The structure consists of a bicyclic system where a dihydropyranone ring is fused to a benzene ring. A bromine atom is substituted at the 6-position of this aromatic ring.

Physicochemical Data

The key properties of this compound are summarized below for easy reference. This data is critical for experimental design, including solvent selection, reaction stoichiometry, and safety assessments.

| Property | Value | Source |

| IUPAC Name | 6-bromo-2,3-dihydrochromen-4-one | PubChem[2] |

| CAS Number | 49660-57-3 | PubChem[2] |

| Molecular Formula | C₉H₇BrO₂ | PubChem[2] |

| Molecular Weight | 227.05 g/mol | PubChem[2] |

| Appearance | White to yellow solid | ChemicalBook[3] |

| Boiling Point | 336.1±42.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.621±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| XLogP3 | 2.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

Spectroscopic Profile and Characterization

Accurate structural confirmation is paramount. This section outlines the expected spectroscopic data for this compound, providing a reference for researchers to validate the identity and purity of their synthesized material.

Overview of Analytical Techniques

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically employed for full characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, the following signals are anticipated (in CDCl₃):

-

Aromatic Protons: Three signals in the aromatic region (δ 6.8-8.0 ppm). The proton at C5 (ortho to the carbonyl) will be the most deshielded. The protons at C7 and C8 will appear as a doublet and a doublet of doublets, respectively, showing characteristic ortho and meta coupling.

-

Methylene Protons: Two signals, typically triplets, corresponding to the two CH₂ groups of the dihydropyranone ring. The protons at C2 (δ ~4.5 ppm) are adjacent to the ether oxygen, while the protons at C3 (δ ~2.8 ppm) are adjacent to the carbonyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon skeleton. Key expected signals include:

-

Carbonyl Carbon (C4): A highly deshielded signal around δ 185-195 ppm.[4]

-

Aromatic Carbons: Six distinct signals in the range of δ 115-165 ppm. The carbon attached to the bromine (C6) and the carbons attached to oxygen (C8a) and the carbonyl group (C4a) will have characteristic shifts.

-

Aliphatic Carbons: Two signals for the methylene carbons at C2 (δ ~70 ppm) and C3 (δ ~45 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ , characteristic of an aryl ketone.

-

C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region for the aryl-alkyl ether bond.

-

Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will show a characteristic M⁺ and M+2 peak of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is the direct electrophilic bromination of the parent chroman-4-one scaffold.

Mechanistic Overview: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution (SₑAr) mechanism. The ether oxygen of the chroman-4-one ring is an activating group, donating electron density into the benzene ring and making it susceptible to electrophilic attack. It is an ortho, para-director. The C6 position (para to the ether oxygen) is sterically accessible and electronically favored, leading to high regioselectivity for the desired product. A Lewis acid catalyst like iron(III) bromide (FeBr₃) is often used to polarize the Br-Br bond, generating a more potent electrophile (Br⁺).[5]

Detailed Experimental Protocol

This protocol is a self-validating system, including steps for reaction monitoring and product confirmation.

Materials:

-

Chroman-4-one

-

Bromine (Br₂)

-

Iron(III) Bromide (FeBr₃) or Iron powder

-

Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or Hexane/Ethyl Acetate for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chroman-4-one (1.0 eq) in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic amount of FeBr₃ (approx. 0.05 eq).

-

Bromine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in chloroform dropwise from the dropping funnel over 30 minutes. Causality Note: Slow, cold addition is crucial to control the exothermicity of the reaction and minimize the formation of dibrominated side products.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup - Quenching: Once complete, carefully quench the reaction by slowly adding saturated sodium thiosulfate solution to neutralize any unreacted bromine (the red-brown color will disappear).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine. Trustworthiness Note: These washing steps remove acidic byproducts and inorganic salts, which is essential for obtaining a pure product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization Workflow

The crude product obtained is typically a solid that can be purified by recrystallization or column chromatography.

Chemical Reactivity and Applications in Medicinal Chemistry

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of the bromine atom, which serves as a versatile synthetic handle.

The Role as a Versatile Synthetic Intermediate

The C-Br bond at the 6-position is a prime site for introducing molecular diversity. This is particularly powerful in drug discovery for generating libraries of related compounds to probe structure-activity relationships (SAR).[1] By systematically modifying the substituent at this position, researchers can fine-tune a molecule's properties, such as potency, selectivity, and pharmacokinetic profile.

Key Reactions: Palladium-Catalyzed Cross-Coupling

The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.

-

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a new C-C bond, attaching a new aryl or alkyl group.

-

Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) to form a C(sp²)-C(sp) bond, introducing an alkynyl moiety.

-

Buchwald-Hartwig Amination: Reaction with an amine (R-NH₂) to form a new C-N bond, introducing nitrogen-containing functional groups.

Case Study: Development of BET Bromodomain Inhibitors

The bromo and extra C-terminal domain (BET) family of bromodomains are epigenetic readers that are considered promising therapeutic targets for cancer and inflammatory diseases. Research has shown that fragment-based drug design can identify starting points for potent inhibitors. In the development of the chemical probe PFI-1, a fragment hit was identified where the bromine atom of a core structure was pointing towards a solvent-exposed region.[6] This presented a clear opportunity for optimization. By replacing the bromine with larger substituents via cross-coupling chemistry—a strategy for which this compound is an ideal starting template—researchers can explore this vector to achieve improved potency and selectivity, ultimately leading to the development of effective chemical probes and potential drug candidates.[6]

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is essential to ensure personnel safety.

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[7] |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[7] |

| Specific target organ toxicity, single exposure | H335 | Warning | May cause respiratory irritation.[7] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8][9]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Use non-sparking tools and prevent electrostatic discharge.[8]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[9]

Storage and Stability

Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents. The compound should be stored in a dark place to prevent potential degradation.[1]

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the field of drug discovery and medicinal chemistry. Its well-defined structure, predictable spectroscopic signature, and straightforward synthesis make it an accessible and reliable building block. The true power of this compound lies in the strategic placement of the bromine atom, which acts as a versatile handle for introducing molecular complexity through robust and high-yielding cross-coupling reactions. For research teams aiming to develop novel therapeutics by exploring the vast chemical space around the privileged chromanone scaffold, this compound represents an indispensable tool for generating compound libraries and advancing SAR studies.

References

- PubChem. (n.d.). 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one. National Center for Biotechnology Information.

- PubChem. (n.d.). 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one. National Center for Biotechnology Information.

- PubChem. (n.d.). 6-Bromo-4-ethoxycoumarin. National Center for Biotechnology Information.

- PubChem. (n.d.). 6-Bromo-4-hydroxy-3,4-dihydrochromen-2-one. National Center for Biotechnology Information.

- Unknown Source. (n.d.). SAFETY DATA SHEET.

- Shaikh, J. U., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o473.

- Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

- Wang, W., et al. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.

- Unknown Source. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- ResearchGate. (2025, August 9). Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone | Request PDF.

- Chad's Prep. (2018, September 20). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. YouTube.

- Fish, P. V., et al. (2012). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 55(22), 9831–9837.

- The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

- Field, L. D., et al. (2008). Organic Structures from Spectra, 4th Edition. John Wiley & Sons.

- Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

- ResearchGate. (2015, September 12). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 4197451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromo-4-isochromanone | 676134-68-2 [chemicalbook.com]

- 4. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 6-Bromo-3,3-dimethylchroman-4-one [smolecule.com]

- 6. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one | C9H7BrOS | CID 13953736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

6-Bromochroman-4-one: A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The chroman-4-one scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic molecules with significant biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry ideal for molecular recognition by biological targets. The introduction of a bromine atom at the 6-position transforms this scaffold into 6-Bromochroman-4-one, a highly versatile intermediate for chemical library synthesis and drug discovery. The bromine atom serves as a strategic functional handle, enabling a wide array of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound, offering field-proven insights for its effective use in research and development.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name 6-bromo-2,3-dihydrochromen-4-one, is a solid, crystalline compound at room temperature. Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.05 g/mol | [1] |

| CAS Number | 49660-57-3 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 77-83 °C | [1] |

| Canonical SMILES | C1C(=O)C2=CC(=C(C=C2)Br)OC1 | |

| InChIKey | PFLPVOXSUCCZDH-UHFFFAOYSA-N |

Synthesis of this compound: An Experimental Protocol

The most reliable and common method for synthesizing the chroman-4-one core is through an intramolecular Friedel-Crafts acylation, also known as a cyclization reaction.[2] This approach involves two primary stages: the synthesis of the precursor acid, 3-(4-bromophenoxy)propanoic acid, followed by its cyclization to form the target ketone.

Stage 1: Synthesis of 3-(4-bromophenoxy)propanoic acid

This precursor is typically prepared via a Michael addition of 4-bromophenol to acrylic acid or an acrylate ester followed by hydrolysis.

-

Reaction Principle: The phenoxide, generated by deprotonating 4-bromophenol with a base, acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of an acrylate.

-

Protocol:

-

To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as tert-butanol, add a base like potassium tert-butoxide (1.1 eq) at room temperature.

-

Stir the mixture for 15-20 minutes to ensure complete formation of the phenoxide.

-

Add ethyl acrylate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, add aqueous sodium hydroxide (e.g., 2 M solution), and stir at room temperature overnight to hydrolyze the ester.

-

Perform an aqueous workup: remove the organic solvent under reduced pressure, dilute with water, and wash with a non-polar solvent like diethyl ether to remove any unreacted phenol.

-

Acidify the aqueous layer with cold hydrochloric acid (e.g., 2 M HCl) until the pH is ~2. The product, 3-(4-bromophenoxy)propanoic acid, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Stage 2: Intramolecular Friedel-Crafts Acylation

The cyclization of the precursor acid is achieved using a strong acid catalyst that promotes the electrophilic aromatic substitution reaction. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a particularly effective dehydrating agent and catalyst for this transformation.

-

Reaction Principle: The carboxylic acid is activated by the strong acid, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, leading to ring closure.

-

Protocol:

-

Carefully add 3-(4-bromophenoxy)propanoic acid (1.0 eq) in portions to pre-heated Eaton's reagent (10 parts by weight) at approximately 60-70 °C.

-

Stir the resulting solution at this temperature for 20-30 minutes. The reaction is typically rapid and can be monitored by TLC.

-

Pour the reaction mixture carefully onto crushed ice with vigorous stirring.

-

The product, this compound, will precipitate as a solid.

-

Collect the crude product by vacuum filtration and wash thoroughly with water and a saturated sodium bicarbonate solution to remove any residual acid.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is standard.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive structural information. The aromatic region shows a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring, while the aliphatic region displays two triplet signals corresponding to the adjacent methylene groups.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source(s) |

| ~7.41 | d | J = 2.4 Hz | H-5 | [3] |

| ~7.28 | dd | J = 8.8, 2.4 Hz | H-7 | [3] |

| ~6.71 | d | J = 8.8 Hz | H-8 | [3] |

| ~4.50 | t | J ≈ 6.5 Hz | H-2 (CH₂) | Predicted |

| ~2.80 | t | J ≈ 6.5 Hz | H-3 (CH₂) | Predicted |

Note: The assignments for H-2 and H-3 are predicted based on standard chemical shift values for chromanones. The H-2 protons adjacent to the ether oxygen are deshielded relative to the H-3 protons adjacent to the carbonyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~191 | C-4 (C=O) |

| ~160 | C-8a (C-OAr) |

| ~139 | C-7 |

| ~129 | C-5 |

| ~121 | C-4a |

| ~119 | C-8 |

| ~116 | C-6 (C-Br) |

| ~67 | C-2 (O-CH₂) |

| ~37 | C-3 (CH₂-C=O) |

Disclaimer: The provided ¹³C NMR data is predicted based on established substituent effects on aromatic and aliphatic systems and has not been directly sourced from a cited experimental record.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would show the protonated molecular ion [M+H]⁺. A key feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

-

Expected [M+H]⁺: m/z 227.0 and 229.0

Strategic Applications in Drug Discovery: The Power of Cross-Coupling

The true value of this compound in drug discovery lies in its utility as a versatile building block. The C6-bromo substituent is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse chemical functionalities.[1] This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

The Catalytic Cycle: A Mechanistic Overview

Reactions like the Suzuki, Heck, and Sonogashira couplings all proceed through a similar catalytic cycle involving a palladium(0) species.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

-

Transmetallation (Suzuki) or Carbopalladation (Heck) or Alkyne Coordination (Sonogashira): The new coupling partner (e.g., an organoboron compound, an alkene, or a terminal alkyne) is introduced to the palladium center.

-

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Key Cross-Coupling Reactions

-

Suzuki Coupling: Reacting this compound with various aryl or heteroaryl boronic acids or esters introduces diverse (hetero)aromatic systems at the 6-position. This is invaluable for probing interactions within aromatic-binding pockets of target proteins.[6]

-

Heck Reaction: Coupling with alkenes allows for the installation of vinyl groups, which can serve as handles for further functionalization or as key structural elements in natural product synthesis.[3][7]

-

Sonogashira Coupling: The reaction with terminal alkynes introduces a rigid ethynyl linker, useful for extending the molecule to reach distal binding sites or for subsequent "click chemistry" modifications.[8][9]

The chroman-4-one core has been successfully used to develop potent and selective inhibitors for enzymes like Sirtuin 2 (SIRT2), where substitutions at the 6- and 8-positions were found to be favorable for activity.[1] Although the parent this compound itself may not show inhibitory activity, its derivatives, synthesized via these coupling strategies, are potent modulators of biological targets.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the aryl bromide group make it an indispensable tool for the rapid generation of compound libraries. By leveraging established palladium-catalyzed cross-coupling methodologies, researchers can efficiently explore the chemical space around the chroman-4-one scaffold, accelerating the journey from a starting scaffold to a potent and selective drug candidate. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of successful drug discovery programs.

References

- PubChem. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one.

- Seifert, T., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9579–9591. [Link]

- Sonogashira, K. The Sonogashira reaction. Wikipedia. [Link]

- Heck, R. F. The Heck reaction. Wikipedia. [Link]

- Fridén-Saxin, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. [Link]

- Zhang, Y., et al. (2014). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Drug Discoveries & Therapeutics, 8(2), 76-83. [Link]

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- El-Hage, F. (2020). Synthesis of Potential Pharmaceuticals and Diagnostic Markers for Liver and Pancreas Diseases through Photoredox Catalysis and Organic Chemistry. Doctoral Thesis, University of Rostock. [Link]

- Google Patents.

- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

- Master Organic Chemistry.

- Singh, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biology Interface. [Link]

- Chemistry LibreTexts. (2020).

- Google Patents. Arylamimoaryl-alkyl-substituted imidazolidine-2,4-diones, process for preparing them, drugs comprising these compounds, and their use. BRPI0715160A2.

- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

- Friedel, C., & Crafts, J. M. Friedel–Crafts reaction. Wikipedia. [Link]

Sources

- 1. ddtjournal.com [ddtjournal.com]

- 2. 6-Bromo-4-chromanone | 49660-57-3 | TCI AMERICA [tcichemicals.com]

- 3. WO2021092525A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]

- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lab Chemicals, Medical, Lab & Dental Supplies, Healthcare, Lab & Dental, Business, Office & Industrial - PicClick UK [picclick.co.uk]

- 6. BRPI0715160A2 - arylamimoaryl-alkyl-substituted imidazolidine-2,4-diones, process for preparing them, drugs comprising these compounds, and their use - Google Patents [patents.google.com]

- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of 6-Bromochroman-4-one: A Comprehensive Technical Guide

Introduction

6-Bromochroman-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the chromanone scaffold, it serves as a versatile synthetic intermediate for the synthesis of more complex bioactive molecules. The precise characterization of its chemical structure is paramount for ensuring the integrity of downstream applications. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental protocols for its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 6-bromo-2,3-dihydrochromen-4-one, consists of a chroman-4-one core with a bromine atom substituted at the 6-position of the aromatic ring.[1] The molecular formula is C₉H₇BrO₂ and the molecular weight is approximately 227.05 g/mol .[1]

The spectroscopic analysis of this molecule provides a detailed map of its atomic and electronic environment. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and provides insights into its fragmentation patterns.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on data from analogous compounds and established substituent effects.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the seven protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the ether oxygen, and the bromine atom.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | d | 1H | H-5 |

| ~7.6 - 7.7 | dd | 1H | H-7 |

| ~6.9 - 7.0 | d | 1H | H-8 |

| ~4.5 - 4.6 | t | 2H | H-2 |

| ~2.8 - 2.9 | t | 2H | H-3 |

Interpretation and Rationale:

-

Aromatic Protons (H-5, H-7, H-8): The protons on the aromatic ring are expected to appear in the downfield region (δ 6.5-8.0 ppm). The H-5 proton is ortho to the carbonyl group and is therefore expected to be the most deshielded. The H-7 proton will be a doublet of doublets due to coupling with both H-5 and H-8. The H-8 proton will be a doublet, coupled to H-7. The bromine at the 6-position will influence the chemical shifts of the adjacent protons, generally causing a downfield shift. For comparison, in the isomeric 3-Bromochroman-4-one, the aromatic protons H-6 and H-8 appear as a multiplet at 6.98–7.06 ppm, and H-7 as a multiplet at 7.48–7.52 ppm.[2]

-

Methylene Protons (H-2 and H-3): The two methylene groups of the dihydropyranone ring will appear as triplets, assuming coupling only to their geminal neighbors. The H-2 protons, being adjacent to the ether oxygen, will be more deshielded than the H-3 protons, which are adjacent to the carbonyl group. In 3-Bromochroman-4-one, the H-2 protons appear as a multiplet at 4.53–4.65 ppm.[2] A similar chemical shift is expected for the H-2 protons in the 6-bromo isomer. The H-3 protons are expected to be around 2.8-2.9 ppm, consistent with protons alpha to a ketone.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 192 | C-4 (C=O) |

| ~160 - 162 | C-8a |

| ~138 - 140 | C-7 |

| ~129 - 131 | C-5 |

| ~122 - 124 | C-4a |

| ~119 - 121 | C-8 |

| ~116 - 118 | C-6 |

| ~67 - 69 | C-2 |

| ~37 - 39 | C-3 |

Interpretation and Rationale:

-

Carbonyl Carbon (C-4): The ketone carbonyl carbon is the most deshielded and is expected to appear at a chemical shift greater than 190 ppm.[3] In 3-Bromochroman-4-one, this signal is at 185.21 ppm.[2]

-

Aromatic Carbons: The six aromatic carbons will have chemical shifts in the range of 110-165 ppm. The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect. The other aromatic carbon signals are assigned based on established substituent effects in substituted benzene rings.

-

Aliphatic Carbons (C-2 and C-3): The C-2 carbon, bonded to the ether oxygen, will be significantly deshielded compared to a typical methylene carbon and is expected around 67-69 ppm. The C-3 carbon, alpha to the carbonyl group, will appear around 37-39 ppm. For comparison, in 3-Bromochroman-4-one, the C-2 and C-3 carbons are at 71.26 ppm and 45.43 ppm, respectively.[2]

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR data for this compound.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Instrumentation Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice.

-

¹H NMR:

-

Pulse program: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 s.

-

-

¹³C NMR:

-

Pulse program: Proton-decoupled single-pulse experiment.

-

Spectral width: ~220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 s.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the aromatic ring, the C-O ether linkage, and the C-Br bond.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 - 1700 | Strong | C=O (ketone) stretch |

| ~1580 - 1600 | Medium | C=C (aromatic) stretch |

| ~1450 - 1500 | Medium | C=C (aromatic) stretch |

| ~1200 - 1300 | Strong | C-O (ether) stretch |

| ~800 - 900 | Strong | C-H (aromatic) out-of-plane bend |

| ~500 - 600 | Medium | C-Br stretch |

Interpretation and Rationale:

-

Carbonyl (C=O) Stretch: The most prominent peak in the IR spectrum will be the strong absorption due to the carbonyl group of the ketone. For aromatic ketones, this band typically appears in the range of 1680-1700 cm⁻¹.[3]

-

Aromatic C=C Stretches: The aromatic ring will give rise to several absorptions in the 1450-1600 cm⁻¹ region.

-

Ether C-O Stretch: A strong band corresponding to the C-O stretching of the aryl alkyl ether is expected in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the substituted benzene ring will result in strong absorptions in the 800-900 cm⁻¹ range, the exact position of which is indicative of the substitution pattern.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

A common and convenient method for analyzing solid samples like this compound is using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Caption: A typical workflow for acquiring an FTIR spectrum using an ATR accessory.

Instrumentation Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: Attenuated Total Reflectance (ATR) with a diamond or germanium crystal.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and for providing structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. There will be two peaks of approximately equal intensity for the molecular ion: one for the molecule containing the ⁷⁹Br isotope and one for the molecule with the ⁸¹Br isotope.[4][5]

-

m/z ≈ 226 (for C₉H₇⁷⁹BrO₂)

-

m/z ≈ 228 (for C₉H₇⁸¹BrO₂)

-

-

Key Fragmentation Pathways: Electron impact (EI) ionization would likely induce fragmentation. Common fragmentation patterns for ketones involve cleavage alpha to the carbonyl group. A retro-Diels-Alder reaction on the dihydropyranone ring is also a plausible fragmentation pathway.

Predicted Key Fragment Ions:

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Structure |

| 198 | 200 | [M - CO]⁺ |

| 183 | 185 | [M - C₂H₄O]⁺ (from retro-Diels-Alder) |

| 155 | 157 | [BrC₆H₄CO]⁺ |

| 120 | - | [C₈H₈O]⁺ (loss of Br) |

| 92 | - | [C₆H₄O]⁺ |

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron impact (EI) ionization.

Caption: A generalized workflow for GC-MS analysis.

Instrumentation Parameters:

-

Ionization Mode: Electron Impact (EI), 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Inlet Temperature: ~250 °C.

-

Transfer Line Temperature: ~280 °C.

-

MS Scan Range: m/z 40-400.

Conclusion

The spectroscopic characterization of this compound is essential for its use in scientific research and drug development. This guide has provided a detailed overview of its expected NMR, IR, and MS spectra, grounded in established chemical principles and data from closely related compounds. The provided protocols offer a starting point for the experimental acquisition of this data. By combining these spectroscopic techniques, researchers can confidently verify the structure and purity of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for NMR Analysis of 6-Bromo-2,2-dimethylchroman-4-one.

- BenchChem. (2025).

- Chemistry LibreTexts. (2023, August 29).

- Chitravathi, O., et al. (2014). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1197.

- Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values.

- Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- PubChem. (n.d.). 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one.

- TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?.

- Jasco Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- MedchemExpress.com. (n.d.).

- Muthadi, S., et al. (2018). IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e).

- Clark, J. (2022). mass spectra - the M+2 peak. Chemguide.

- Chemistry LibreTexts. (2022, May 26). 3.7.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Wikipedia. (2023).

- University of California, Davis. (n.d.).

- Fisher Scientific. (n.d.). 6-Bromothiochroman-4-one, 95%.

- ChemicalBook. (n.d.). 6-Bromo-4-isochromanone(676134-68-2) 1H NMR.

- PubChem. (n.d.). 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one.

- BLD Pharm. (n.d.). 6-Bromo-4,4-dimethylisochroman-1-one.

- Sigma-Aldrich. (n.d.). 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one | 1428651-86-8.

- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.

- Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin.

- Clark, J. (2022).

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds [Video]. YouTube.

- Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values.

- Indian Institute of Technology Guwahati. (n.d.). CONTENTS 1. ¹³C NMR spectroscopy • Chemical shift.

- Durham University. (2017).

- Kumar, A., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103576.

- Oregon State University. (2022). ¹³C NMR Chemical Shifts.

- Compound Interest. (2015). A guide to ¹³C NMR chemical shift values.

- Oregon State University. (2022). ¹H NMR Chemical Shift.

- Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube.

- Wikipedia. (2023).

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Sigma-Aldrich. (n.d.). 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one.

Sources

Synthesis of 6-Bromochroman-4-one from 4-bromophenol

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 6-Bromochroman-4-one, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a robust two-step process commencing with 4-bromophenol. The narrative emphasizes the causality behind experimental choices, offering insights into reaction mechanisms, process optimization, and reagent selection. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and reliable guide to this important synthetic transformation.

Introduction and Strategic Overview

This compound is a heterocyclic ketone scaffold of significant interest in medicinal chemistry. Its structure is a common feature in a variety of biologically active molecules. The strategic placement of the bromine atom on the aromatic ring provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

The synthesis from 4-bromophenol is an efficient and economically viable route. Our approach is segmented into two primary stages:

-

O-Arylation via Michael Addition: Formation of the key intermediate, 3-(4-bromophenoxy)propanoic acid, by the conjugate addition of 4-bromophenol to acrylic acid.

-

Intramolecular Friedel-Crafts Acylation: Cyclization of the propanoic acid intermediate to yield the target this compound.

This strategy is predicated on the reliability of these classic transformations, optimized for yield and purity.

Overall Synthetic Workflow

The logical flow from starting material to final product is illustrated below. Each stage is designed for high conversion and straightforward purification, minimizing cumulative losses.

Caption: Key stages of the Michael Addition mechanism.

Detailed Experimental Protocol

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Role |

| 4-Bromophenol | 173.01 | 50.0 g | 0.289 | Starting Material |

| Acrylic Acid | 72.06 | 22.9 g (21.8 mL) | 0.318 | Michael Acceptor |

| Triton B (40% in MeOH) | - | 3.0 mL | - | Catalyst (Base) |

| Toluene | - | 250 mL | - | Solvent |

| Hydrochloric Acid (2M) | - | ~150 mL | - | Neutralization |

| Ethyl Acetate | - | 300 mL | - | Extraction Solvent |

| Brine | - | 100 mL | - | Washing Agent |

| Anhydrous Na₂SO₄ | - | 20 g | - | Drying Agent |

Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 4-bromophenol (50.0 g, 0.289 mol) and toluene (250 mL).

-

Catalyst Addition: Stir the mixture to dissolve the solid. Add Triton B (3.0 mL) to the solution. The use of a phase-transfer catalyst or a non-nucleophilic organic base like Triton B is critical to prevent unwanted side reactions and facilitate the deprotonation of the phenol.

-

Reagent Addition & Reaction: Heat the mixture to 90-100°C. Once the temperature is stable, add acrylic acid (22.9 g, 0.318 mol) dropwise over 30 minutes. Maintain the reaction temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of 4-bromophenol.

-

Workup & Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 2M HCl (2 x 75 mL) to neutralize the base and remove the catalyst.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine all organic layers.

-

Purification: Wash the combined organic phase with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Recrystallization: Recrystallize the crude product from a toluene/heptane solvent system to afford 3-(4-bromophenoxy)propanoic acid as a white crystalline solid. Expected yield: 80-90%.

Part 2: Intramolecular Cyclization to this compound

The second stage is a high-temperature, acid-catalyzed intramolecular acylation (a Friedel-Crafts reaction) that forms the chromanone ring system.

Guiding Mechanism: Electrophilic Aromatic Substitution

The cyclization is promoted by a strong acid reagent that serves two purposes: activating the carboxylic acid and acting as a dehydrating agent. [1]

-

Acylium Ion Formation: The carboxylic acid is protonated by the strong acid. Subsequent loss of a water molecule, facilitated by the dehydrating component (P₂O₅), generates a highly electrophilic acylium ion. [2]2. Electrophilic Attack: The acylium ion is attacked by the electron-rich aromatic ring at the ortho position to the activating ether linkage. This is the key ring-forming step.

-

Rearomatization: A proton is lost from the intermediate carbocation (Wheland intermediate), restoring the aromaticity of the ring and yielding the final this compound product.

Reagent Selection: Eaton's Reagent vs. Polyphosphoric Acid (PPA)

While Polyphosphoric Acid (PPA) is a traditional choice for such cyclizations, it presents significant operational challenges, including high viscosity (making it difficult to stir and pour) and the need for very high temperatures. [1][3] Eaton's Reagent , a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is the superior choice for this transformation. [4]It offers several distinct advantages:

-

Lower Viscosity: It remains a mobile liquid at reaction temperatures, ensuring efficient mixing. [5]* Higher Reactivity: It is a stronger acid and dehydrating agent, often allowing for lower reaction temperatures and shorter reaction times. [2]* Improved Yields: The milder conditions and improved handling frequently lead to higher yields and cleaner reaction profiles. [5][6]

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Role |

| 3-(4-bromophenoxy)propanoic acid | 245.07 | 50.0 g | 0.204 | Starting Material |

| Eaton's Reagent (7.7 wt% P₂O₅ in MSA) | - | 250 mL | - | Catalyst/Solvent |

| Crushed Ice | - | 500 g | - | Quenching Agent |

| Sodium Bicarbonate (sat. aq.) | - | ~400 mL | - | Neutralization |

| Dichloromethane (DCM) | - | 400 mL | - | Extraction Solvent |

| Anhydrous MgSO₄ | - | 20 g | - | Drying Agent |

Procedure

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add Eaton's Reagent (250 mL). Caution: Eaton's reagent is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Substrate Addition: Begin stirring and add the 3-(4-bromophenoxy)propanoic acid (50.0 g, 0.204 mol) in portions over 15-20 minutes. A slight exotherm is expected; maintain the internal temperature below 30°C during the addition. [6]3. Reaction: Once the addition is complete, heat the mixture to 60-70°C and maintain for 2-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quenching: Allow the reaction to cool to room temperature. In a separate large beaker (2 L), prepare a slurry of crushed ice (500 g). Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic.

-

Neutralization & Extraction: Once the quench is complete, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 150 mL).

-

Purification & Isolation: Combine the organic layers, wash with water (100 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid. [7]Expected yield: 85-95%.

Summary and Conclusion

This guide details a reliable and scalable two-step synthesis of this compound from 4-bromophenol. The process leverages a base-catalyzed Michael addition followed by an efficient intramolecular Friedel-Crafts cyclization using Eaton's reagent. The rationale for key methodological choices, particularly the selection of Eaton's reagent over traditional alternatives, is grounded in improved handling, milder conditions, and superior yields. The provided protocols, when followed with care, offer a robust pathway to this valuable synthetic intermediate for professionals in the field of drug development.

References

- Wikipedia. Michael reaction. URL: https://en.wikipedia.org/wiki/Michael_reaction

- Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. URL: https://www.masterorganicchemistry.com/2017/12/18/the-michael-reaction/

- BenchChem. Eaton's Reagent: A Comprehensive Technical Guide to its Synthetic Applications. URL: https://www.benchchem.com/product/b2158

- Wiley Online Library. Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. URL: https://onlinelibrary.wiley.com/doi/10.1002/slct.202302196

- Slideshare. Michael addition reaction. URL: https://www.slideshare.net/wighnesh/michael-addition-reaction-112002120

- Slideshare. Michael addition reaction. URL: https://www.slideshare.net/RaselAhamed3/michael-addition-reaction-252129038

- Organic Chemistry Portal. Michael Addition. URL: https://www.organic-chemistry.org/namedreactions/michael-addition.shtm

- Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. URL: http://www.orgsyn.org/demo.aspx?prep=v95p0328

- Organic Syntheses. Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent. URL: http://www.orgsyn.org/demo.aspx?prep=v91p0001

- Wikipedia. Eaton's reagent. URL: https://en.wikipedia.

- Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. URL: https://www.ccsenet.org/journal/index.php/ijc/article/view/0/48785

- ResearchGate. Polyphosphoric Acid in Organic Synthesis. URL: https://www.researchgate.net/publication/370007817_Polyphosphoric_Acid_in_Organic_Synthesis

- National Center for Biotechnology Information. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8506048/

- ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. URL: https://www.researchgate.net/publication/50239169_On_the_Knorr_Synthesis_of_6-Bromo-4-methylquinolin-21H-one

- National Center for Biotechnology Information. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4197451

Sources

- 1. ccsenet.org [ccsenet.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Eaton's reagent - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 4197451 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chromanone Core: A Historical and Synthetic Guide for the Modern Researcher

Abstract

The chroman-4-one (chromanone) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the discovery and history of chromanone compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will traverse the early encounters with these molecules in nature, chronicle the development of their synthetic routes from classical reactions to modern methodologies, and chart the discovery of their diverse pharmacological activities. This guide is designed to not only be a historical record but also a practical tool, complete with detailed experimental protocols, mechanistic diagrams, and a comprehensive reference list to support and inspire future research and development endeavors.

Introduction: The Emergence of a Privileged Scaffold

The chromanone core, a bicyclic system featuring a benzene ring fused to a dihydropyran-4-one ring, has captivated chemists and pharmacologists for over a century.[3] Its structural rigidity and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents. Unlike its unsaturated counterpart, chromone, the chromanone structure possesses a chiral center at the C2 position (unless substituted symmetrically), adding a layer of complexity and opportunity for stereoselective synthesis and biological interactions.[3] This guide will delve into the rich history of chromanones, from their natural origins to their synthesis in the laboratory and their rise as a critical pharmacophore in drug discovery.

Early Discoveries: Chromanones in Nature's Apothecary

While the systematic study of chromanones is a product of modern chemistry, humanity's first encounters with these compounds were through the use of traditional plant-based medicines. Chromanones are widely distributed in the plant kingdom and have also been isolated from fungi.[4][5]

One of the earliest and most significant natural products related to this class is Khellin , a furanochromone extracted from the seeds of the Mediterranean plant Ammi visnaga.[6] Decoctions of these seeds were used for centuries in traditional medicine as a diuretic and smooth muscle relaxant.[6] Khellin was first prepared in an impure form by Mustapha in 1892 and later isolated in its pure form by Ernst Späth in 1934.[6] Its synthesis was first reported in 1947.[6] While technically a chromone, the extensive study of khellin's biological activities, particularly its vasodilatory and antiasthmatic properties, paved the way for the exploration of the broader benzopyranone family, including chromanones.

More recently, in 2009, Chromanone A was isolated from an algicolous marine Penicillium species. This discovery highlighted that the chromanone scaffold is also a product of microbial secondary metabolism.[7]

The Dawn of Synthesis: Forging the Chromanone Core

The history of chromanone synthesis is intertwined with the development of methods for its unsaturated relative, chromone. Many classical named reactions in heterocyclic chemistry were pivotal in accessing this important scaffold.

Intramolecular Friedel-Crafts Acylation: A Foundational Approach

One of the most direct and historically significant routes to the chroman-4-one core is the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids. This reaction, which relies on the fundamental principles of electrophilic aromatic substitution developed by Charles Friedel and James Crafts in 1877, provides a robust method for forming the six-membered heterocyclic ring.[8][9] The acid-catalyzed cyclization of 3-phenoxypropanoic acid or its derivatives, often using strong acids like polyphosphoric acid (PPA), proceeds through the formation of an acylium ion, which is then attacked by the electron-rich aromatic ring.[10][11]

Diagram 1: Mechanism of Intramolecular Friedel-Crafts Acylation

Caption: Intramolecular Friedel-Crafts acylation pathway to chroman-4-one.

Experimental Protocol 1: Synthesis of Chroman-4-one via Intramolecular Friedel-Crafts Acylation [12]

-

Materials: 3-Phenoxypropanoic acid, Polyphosphoric acid (PPA).

-

Procedure:

-

Place 3-phenoxypropanoic acid (1 equivalent) in a round-bottom flask.

-

Add polyphosphoric acid (approximately 10 times the weight of the starting material).

-

Heat the mixture to 100°C with vigorous stirring for 1 hour.

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by the slow addition of crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to afford chroman-4-one.

-

Classical Named Reactions: Paving the Way

While the Friedel-Crafts approach is direct, other classical reactions, primarily developed for chromone synthesis, have been adapted or are historically relevant to chromanone chemistry.

-